N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c19-14-7-5-13(6-8-14)16-9-10-18(24)23(22-16)12-11-21-27(25,26)17-4-2-1-3-15(17)20/h1-10,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFNJSSOYRTSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological activity, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a 4-chlorophenyl group, an ethyl chain, and a fluorobenzenesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 381.8 g/mol. The presence of halogen atoms and sulfonamide groups is significant as they often enhance the biological activity of compounds.
Structural Formula
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Electrophilic Aromatic Substitution : The introduction of the 4-chlorophenyl group is performed using chlorinating agents.
- Coupling Reactions : The final steps involve forming the sulfonamide bond with the fluorobenzenesulfonamide derivative.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for antibiotic development.
- Anticancer Properties : Investigations have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.5 to 5 μM, indicating significant potency compared to standard chemotherapeutics like etoposide .
- Mechanism of Action : Studies utilizing flow cytometry and DNA fragmentation assays revealed that the compound induces apoptosis in a dose-dependent manner. Molecular docking simulations suggest that it interacts with topoisomerase II, an enzyme critical for DNA replication and repair, leading to cellular apoptosis .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone Cores
2.1.1 Antipyrine/Pyridazinone Hybrids (Compounds 6e–6h) These hybrids (e.g., 6f: 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) share the pyridazinone core but differ in substituents and linker groups :
- Substituents : Piperazine rings with halogenated aryl groups (e.g., 4-chlorophenyl in 6f, 4-fluorophenyl in 6g).
- Linkers : Propanamide or acetamide chains instead of ethyl-sulfonamide.
- Spectral Data : IR spectra show C=O stretches at 1664–1681 cm⁻¹, compared to the target compound’s expected sulfonamide S=O stretches (~1350–1150 cm⁻¹).
- Yields : 42–62%, suggesting moderate synthetic efficiency .
2.1.2 Pyridazinone Acetamide Derivatives (CAS 1324095-97-7)
- Structure : 2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-chlorophenyl)acetamide.
- Key Differences : Acetamide linker and benzylpiperidine substitution vs. the target’s ethyl-sulfonamide and fluorobenzenesulfonamide.
- Molecular Weight : 436.93 g/mol (vs. ~423.86 g/mol for the target compound).
Sulfonamide-Containing Analogues
Benzothiazole-Bearing N-Sulfonamide 2-Pyridones (10a–f)
- Core Structure: 2-Pyridone instead of pyridazinone.
- Synthesis : Reflux with piperidine acetate, differing from the target compound’s DMF/K₂CO₃-based alkylation .
- Functional Groups : Benzothiazole and methyl groups enhance aromaticity but lack the ethyl linkage and fluorine atom seen in the target compound.
Key Differentiators of the Target Compound
Sulfonamide vs.
Fluorine Substituent : The 2-fluorobenzenesulfonamide moiety likely increases metabolic stability and electron-withdrawing effects, influencing pharmacokinetics .
Simplified Structure: Unlike complex derivatives (e.g., chromen-2-yl compounds), the target’s ethyl-pyridazinone-sulfonamide architecture balances potency and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
